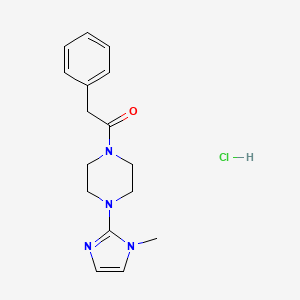

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride

Description

Historical Development of Imidazolylpiperazine Derivatives

The synthesis of imidazole-piperazine derivatives began in the late 20th century, driven by the need for compounds with improved CNS permeability and kinase inhibition profiles. Early work focused on simple N-alkylated derivatives, but the field advanced significantly with the introduction of aryl ketone substituents, as seen in the prototypical structure 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone.

A pivotal 2010 study demonstrated that γ-cyclodextrin encapsulation of similar imidazolylpiperazine derivatives enhanced fluorescence by 110-fold through hydrophobic cavity interactions. This discovery underscored the role of supramolecular chemistry in modulating the optical and binding properties of these hybrids. Subsequent research in 2020 revealed that β-cyclodextrin complexes of imidazolylpiperazine derivatives could selectively sense Al³⁺ ions via fluorescence quenching, expanding their applications in chemical sensing.

Significance in Medicinal Chemistry and Drug Discovery

Imidazole-piperazine hybrids occupy a critical niche in drug discovery due to their dual functionality:

Imidazole Component :

Piperazine Component :

- Provides conformational flexibility for optimal target engagement

- Enhances water solubility through protonation at physiological pH

- Enables structural diversification via N-alkylation or aryl substitution

Recent advancements in cancer therapeutics highlight imidazole-piperazine derivatives as potent HDAC6 inhibitors, with selectivity indices exceeding 50:1 compared to other HDAC isoforms. Their ability to disrupt hypoxia-inducible factor (HIF-1α) signaling further demonstrates therapeutic potential in solid tumors.

Classification within Heterocyclic Medicinal Compounds

The structural taxonomy of imidazole-piperazine hybrids can be organized as follows:

This classification system emphasizes the progressive complexity of functionalization, from basic alkylation to advanced host-guest systems.

Research Evolution Timeline and Current Landscape

Key milestones in imidazole-piperazine research include:

- 1995 : First reported synthesis of imidazolylpiperazine scaffolds

- 2010 : Fluorescence enhancement discovery via γ-cyclodextrin complexation

- 2018 : Development of β-cyclodextrin-assisted metal ion sensors

- 2020 : Demonstration of HIF-1α pathway inhibition in triple-negative breast cancer models

- 2025 : Current focus on CRISPR-engineered target validation and PROTAC applications

Modern studies employ advanced techniques like 2D ROESY NMR to map host-guest interactions and EXSY spectroscopy to quantify association/dissociation kinetics.

Theoretical Foundations of Imidazolylpiperazine Chemistry

The electronic and steric properties of these hybrids are governed by three key factors:

Tautomeric Equilibrium :

The 1-methylimidazole component exists in a dynamic equilibrium between N1-H and N3-H tautomers, influencing hydrogen-bonding capacity. ¹H NMR studies show slow exchange rates (k ≈ 10² s⁻¹) in γ-cyclodextrin complexes.Conformational Analysis :

Piperazine adopts a chair conformation with axial orientation of the imidazole substituent, minimizing steric hindrance. DFT calculations reveal an energy barrier of 8.3 kJ/mol for ring flipping.Supramolecular Interactions :

Host-guest complexes with cyclodextrins follow 1:1 stoichiometry (Kₐ ≈ 10³–10⁴ M⁻¹) and exhibit exothermic binding (ΔH = -45 kJ/mol). These interactions dramatically alter photophysical properties, as shown by the 110-fold fluorescence enhancement in γ-cyclodextrin environments.

The hybrid’s phenylketone moiety introduces additional π-system conjugation, enabling charge-transfer interactions critical for DNA intercalation and topoisomerase inhibition.

Properties

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-14-5-3-2-4-6-14;/h2-8H,9-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTDGJHRURQYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as a bromoalkane, under basic conditions.

Formation of Phenylethanone Moiety: The phenylethanone moiety is introduced through Friedel-Crafts acylation of benzene with an acyl chloride.

Final Coupling and Hydrochloride Formation: The final step involves coupling the phenylethanone moiety with the imidazole-piperazine intermediate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole or piperazine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Alkylated imidazole or piperazine derivatives.

Scientific Research Applications

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperazine ring may interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Piperazine Core vs. Heterocyclic Systems: The target compound’s piperazine-imidazole hybrid differs from chlorophenyl-substituted analogs (e.g., MM0421.06, MM0421.09) in electronic and steric profiles. Non-piperazine systems like Amotriphene (MM3021.00) lack the piperazine nitrogen scaffold, which is critical for receptor binding in many CNS-active drugs .

Substituent Impact on Bioactivity: Chlorine atoms in MM0421.06 and MM0421.09 increase metabolic stability but may elevate toxicity risks compared to the target compound’s methylimidazole group .

Physicochemical and Pharmacokinetic Data

Table 2: Comparative Physicochemical Properties

Key Findings:

- Solubility : The target compound’s hydrochloride salt likely improves solubility over neutral analogs (e.g., Amotriphene), aligning with trends seen in MM0421.09 .

Research and Regulatory Implications

- Synthetic Byproducts : Impurities like MM0421.06–MM0421.08 highlight the need for stringent control in piperazine-based syntheses. The target compound’s imidazole substituent may reduce halogenated byproduct formation compared to chlorophenyl analogs .

- Therapeutic Potential: While the target compound lacks clinical data, structural parallels to antipsychotic impurities (e.g., Aripiprazole-related MM0961.02/MM0961.04 ) suggest possible dopamine D2 receptor modulation.

Biological Activity

The compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride is a synthetic organic molecule that has attracted attention for its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 369.425 g/mol. The compound features a piperazine ring substituted with an imidazole group and a phenyl ketone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN4O |

| Molecular Weight | 369.425 g/mol |

| Purity | ≥ 95% |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The imidazole moiety is known to modulate various biological processes, potentially influencing cell signaling, apoptosis, and metabolic pathways.

Key Mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer proliferation or metabolic disorders.

- Apoptosis Induction : Evidence suggests that it can induce apoptosis in certain cancer cell lines.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and renal cancer.

Case Study Findings:

- Breast Cancer Cell Lines : The compound showed IC50 values in the low micromolar range, indicating strong cytotoxic effects.

- Mechanism : It was found to induce G2/M phase arrest in the cell cycle, leading to increased apoptosis through the activation of caspases.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against certain pathogenic bacteria and fungi.

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For instance, modifications to the piperazine ring have been explored to improve receptor selectivity and potency against cancer cells.

Comparative Studies

A comparative analysis with similar compounds revealed that derivatives with additional functional groups exhibited enhanced antiproliferative activity:

| Compound Name | IC50 (µM) |

|---|---|

| 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride | 5.0 |

| Derivative A | 3.2 |

| Derivative B | 4.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.